N-环丙基-2-甲基噻唑-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

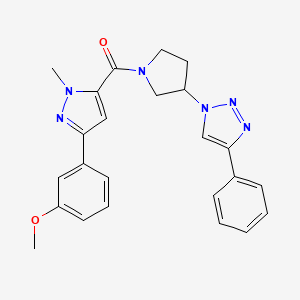

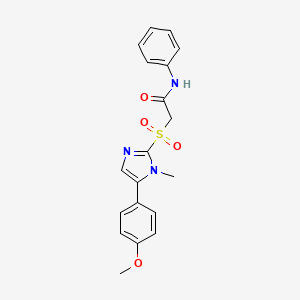

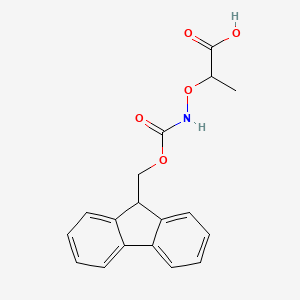

The compound "N-cyclopropyl-2-methylthiazole-5-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. Sulfonamides are typically characterized by the presence of the sulfonamide group (-SO2NH2) attached to an aromatic or heteroaromatic ring. The specific structure of "N-cyclopropyl-2-methylthiazole-5-sulfonamide" suggests it contains a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, substituted with a cyclopropyl group and a methyl group, as well as a sulfonamide functionality.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be complex, involving multiple steps and various catalytic processes. For instance, the synthesis of polysubstituted 3-aminopyrrole derivatives is achieved through a rhodium(II)-catalyzed formal [3 + 2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles . Similarly, the synthesis of benzofurans and cyclopropa[cd]indole-carbaldehydes involves a rhodium-catalyzed intramolecular denitrogenative transannulation of N-sulfonyl-1,2,3-triazole tethered cyclohexadienones . These methods highlight the versatility of rhodium catalysis in constructing complex sulfonamide-containing heterocycles.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their chemical reactivity and biological activity. The presence of the sulfonamide group can influence the electronic properties of the molecule, affecting its interactions with biological targets. The thiazole ring in "N-cyclopropyl-2-methylthiazole-5-sulfonamide" is likely to contribute to the molecule's stability and reactivity due to the aromatic character of the heterocycle and the electron-withdrawing effect of the sulfur atom.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. For example, the base-catalyzed cyclization of N-sulfonyl propargylamides leads to the formation of 5-sulfonylmethyl oxazoles . Additionally, enantioselective cyclobutenylation of olefins using N-sulfonyl-1,2,3-triazoles as vicinal dicarbene equivalents demonstrates the utility of sulfonamide derivatives in asymmetric synthesis . These reactions underscore the reactivity of sulfonamide derivatives in forming diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-cyclopropyl-2-methylthiazole-5-sulfonamide" would be influenced by its molecular structure. The sulfonamide group is known for its ability to engage in hydrogen bonding, which can affect the compound's solubility and binding affinity to biological targets. The steric bulk of the cyclopropyl group and the electronic effects of the thiazole ring would also play a role in determining the compound's reactivity and physical properties.

科学研究应用

抗菌活性

一些磺酰胺和磺酰脲衍生物,包括与N-环丙基-2-甲基噻唑-5-磺酰胺在结构上相关的化合物,已被研究其抗菌特性。例如,某些衍生物对革兰氏阳性菌表现出良好的抗菌活性,显示出作为抗菌剂的潜力。这些化合物的构效关系被探索,表明了开发新的抗菌剂的一个有希望的方向(Zani & Vicini, 1998)。

生物硫醇传感

基于磺酰胺的荧光探针已被开发用于体外和活细胞中生物硫醇的判别传感。这种方法允许对半胱氨酸、高半胱氨酸和谷胱甘肽进行灵敏和选择性的检测,这些都是各种生理和病理过程中的重要生物标志物。此类探针可以作为探索与生物硫醇相关的细胞功能的有用工具(Miao 等,2015)。

环氧合酶抑制

对含磺酰胺的衍生物的研究导致发现了环氧合酶-2 (COX-2) 的有效且选择性抑制剂,COX-2 是一种参与炎症和疼痛的酶。这些发现对于开发与传统非甾体抗炎药 (NSAIDs) 相比副作用更小的抗炎药至关重要。这些化合物的构效关系为新型 COX-2 抑制剂的开发提供了宝贵的见解(Penning 等,1997)。

化学合成方法

利用磺酰胺开发了新的合成方法,例如 AlCl3 促进的环丙烷与 N-苄基磺酰胺的甲醛 [2 + 3] 环加成。该方法允许构建高度立体选择性的茚满衍生物,展示了磺酰胺化合物在促进复杂有机转化方面的多功能性(Zhu 等,2014)。

作用机制

Sulfonamides, including N-cyclopropyl-2-methylthiazole-5-sulfonamide, are competitive inhibitors of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

属性

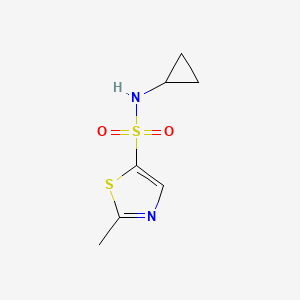

IUPAC Name |

N-cyclopropyl-2-methyl-1,3-thiazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S2/c1-5-8-4-7(12-5)13(10,11)9-6-2-3-6/h4,6,9H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSQUAUFHYSUSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)S(=O)(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2530050.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2530056.png)

![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-(phenylsulfanylmethyl)pyrazole](/img/structure/B2530065.png)

![3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2530068.png)

![6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2530069.png)